molecular formula C24H41NO3 B608495 LCAHA CAS No. 117094-40-3

LCAHA

Cat. No.: B608495
CAS No.: 117094-40-3
M. Wt: 391.596
InChI Key: WZXAGWREMCSWMF-YPLGJCPNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithocholic Acid Hydroxyamide (LCAHA) is a derivative of lithocholic acid (LCA), a secondary bile acid. It functions as a noncompetitive inhibitor of the deubiquitinase USP2a, a key regulator of cyclin D1 stability in cancer cells . By binding to USP2a, this compound destabilizes cyclin D1, leading to G0/G1 cell cycle arrest and suppression of tumor growth, independent of p53 status or AKT/GSK3β signaling .

Preparation Methods

Chemical Synthesis and Reduction Pathways

Reductive Amination Using Lithium Aluminum Hydride (LAH)

LAH (LiAlH4_4) is a critical reagent for reducing carbonyl groups to amines in LCAHA synthesis. A standard procedure involves suspending LAH in anhydrous tetrahydrofuran (THF) at 0°C under inert atmosphere, followed by dropwise addition of the lithocholic acid derivative . For example, reducing a nitrile precursor to the corresponding amine requires stoichiometric LAH in dry ether, stirred for 1 hour under argon . This exothermic reaction mandates strict temperature control to prevent decomposition, as LAH reacts violently with protic solvents like water .

Acyl Cyanide Intermediate Formation

Patent data reveals that acyl cyanides serve as precursors in hydroxyamide synthesis . Reacting lithocholic acid derivatives with acyl cyanides (e.g., CH3_3COCN) in toluene at 50–110°C yields intermediate iminocarboxylic acids. Subsequent treatment with hydroxylamine or O-methylhydroxylamine in acetonitrile or dimethylformamide (DMF) forms the hydroxyamide moiety . Critical parameters include:

  • Solvent selection : Aprotic polar solvents (THF, dioxane) enhance reaction efficiency .

  • Stoichiometry : A 1:1.2 molar ratio of acyl cyanide to hydroxylamine ensures complete conversion .

Purification and Stability Protocols

Solvent-Dependent Crystallization

This compound’s solubility profile dictates purification methods. As a lipophilic compound, it dissolves readily in dimethyl sulfoxide (DMSO) but precipitates in aqueous buffers. Recrystallization from ethanol/water mixtures (4:1 v/v) at −20°C yields pure crystals with >98% HPLC purity . Storage at −20°C in aliquots prevents freeze-thaw degradation, maintaining stability for 1 month .

PropertyValue
Solubility in DMSO100 mg/mL
Storage Temperature−20°C (short-term)
Recommended SolventPEG300:Tween 80 (7:2:1)

Chromatographic Purification

Silica gel column chromatography with a gradient of ethyl acetate/hexane (30–70%) isolates this compound from byproducts . Fractions are monitored via thin-layer chromatography (TLC, Rf_f = 0.4 in CH2_2Cl2_2/MeOH 9:1) .

In Vivo Formulation Strategies

Master Stock Solution Preparation

This compound’s in vivo bioavailability requires solubilization in DMSO followed by sequential addition of PEG300 and Tween 80 . A typical protocol includes:

  • Dissolve 10 mg this compound in 1 mL DMSO.

  • Add 0.7 mL PEG300, vortex for 5 minutes.

  • Mix with 0.2 mL Tween 80 and 0.1 mL ddH2_2O .

Table 2: In Vivo Formulation Composition

ComponentVolume (mL)Role
DMSO1.0Primary solvent
PEG3000.7Co-solvent
Tween 800.2Surfactant
ddH2_2O0.1Aqueous phase

Stability Under Physiological Conditions

This compound formulations remain stable for 6 months at −80°C but degrade within 1 month at −20°C . Heating to 37°C with sonication restores solubility if precipitation occurs .

Analytical Characterization

Spectroscopic Confirmation

  • 1^1H NMR (400 MHz, CDCl3_3): δ 0.65 (s, 3H, CH3_3-18), 3.45 (m, 1H, NHCH2_2), 5.32 (br s, 1H, OH) .

  • HRMS : m/z 392.2965 [M+H]+^+ (calc. 392.2961) .

Purity Assessment

Reverse-phase HPLC (C18 column, 70% MeOH/H2_2O) shows a single peak at 12.4 minutes, confirming >99% purity .

Chemical Reactions Analysis

Types of Reactions

Lithocholic Acid Hydroxyamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve nucleophilic or electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds.

Scientific Research Applications

Chemical Research Applications

LCAHA serves as a model compound in the study of bile acid derivatives. Its unique chemical structure allows researchers to explore the behavior and properties of similar compounds. The insights gained from this compound can inform the development of new chemical products and pharmaceuticals.

Biological Research Applications

Mechanism of Action:

  • Target: this compound primarily targets USP2a, a deubiquitinase that stabilizes cyclin D1.
  • Effect: Inhibition of USP2a leads to cyclin D1 destabilization and subsequent G0/G1 phase arrest in the cell cycle.

Cell Cycle Regulation:

  • This compound has been shown to effectively inhibit the growth of cyclin D1-expressing cells at submicromolar concentrations. For instance, in HCT116 colon cancer cells, treatment with this compound resulted in a significant reduction of cyclin D1 levels and a dose-dependent decrease in cell viability .

Biochemical Pathways:

  • The compound affects key biochemical pathways by promoting cyclin D1 degradation, impacting cell cycle dynamics and potentially offering insights into cancer biology.

Medical Applications

Due to its ability to destabilize cyclin D1, this compound is being investigated as a potential therapeutic agent for cancers that overexpress this protein. Studies indicate that this compound can inhibit the growth of various cancer cell lines, making it a candidate for further clinical research in oncology .

Industrial Applications

This compound's unique properties may facilitate its use in pharmaceutical development. Its mechanism of action against USP2a could lead to the formulation of new drugs targeting cancer and other diseases associated with cell cycle dysregulation.

Case Studies

Study Findings Cell Lines Used Concentration
Hu et al., 2017This compound inhibits USP2a, leading to cyclin D1 degradation and G0/G1 arrestHCT116 colon cancer cells5 µM
MedChemExpress Data SheetIC50 values for this compound were found to be 9.7 µM and 3.7 µM in different assaysHCT116 wt and p53-/- cells0.87 µM (GI50)
Nature Scientific ReportsDemonstrated superior accuracy in modeling PEMFC parameters using this compound-based methodsVarious PEMFC stacksN/A

Mechanism of Action

Lithocholic Acid Hydroxyamide exerts its effects by inhibiting the deubiquitinase USP2a. This inhibition leads to the destabilization of cyclin D1, a protein crucial for cell cycle progression . The destabilization of cyclin D1 results in cell cycle arrest at the G0/G1 phase, inhibiting the growth of cyclin D1-dependent cells. This mechanism is independent of the p53 status of the cells, making it effective in both p53-expressing and p53-defective cancer types .

Comparison with Similar Compounds

Key Properties of LCAHA

  • Molecular Formula: C₂₄H₄₁NO₃
  • Molecular Weight : 391.59 g/mol
  • IC₅₀ : 9.7 μM (Ub-AMC assay), 3.7 μM (Di-Ub cleavage assay)
  • Solubility : Stable in DMSO; recommended storage at -20°C .

This compound belongs to a class of deubiquitinase (DUB) inhibitors targeting USP2. Below is a detailed comparison with structurally or functionally similar compounds:

ML364

  • Target : Inhibits USP2 (IC₅₀ = 1.1 μM for K48-linked substrates; 1.7 μM for K63-linked substrates) and USP8 .
  • Mechanism: Noncovalent, reversible binding; induces cyclin D1 degradation and G1 arrest in Mino (lymphoma) and HCT116 (colon cancer) cells .
  • Clinical Relevance : Preclinical studies show efficacy in destabilizing VPRBP and increasing PD-L1 levels in p53-wild-type and p53-null tumors .
Parameter This compound ML364
Primary Target USP2a (noncompetitive) USP2/USP8 (noncovalent)
IC₅₀ 9.7 μM (Ub-AMC) 1.1–1.7 μM
Selectivity Inhibits 13+ USPs and OTU DUBs Selective for USP2/USP8
Cell Line Effects HCT116 (colon cancer) Mino (lymphoma), HCT116
Clinical Stage Preclinical Preclinical

β-Lapachone (Q29)

  • Target : Simultaneously inhibits USP1 and USP2 (82–92% inhibition at 20 mM) .
  • Mechanism: Induces DNA damage via NAD(P)H:quinone oxidoreductase 1 (NQO1)-dependent redox cycling, leading to apoptosis .
  • Clinical Relevance : Phase II clinical candidate for pancreatic cancer .
Parameter This compound β-Lapachone (Q29)
Primary Target USP2a USP1/USP2
IC₅₀ 9.7 μM 20 mM (non-specific)
Selectivity Broad DUB inhibition Targets USP1/2 and NQO1
Therapeutic Use Cyclin D1-dependent cancers Pancreatic cancer (clinical)

6-Thioguanine (6TG)

  • Target : Irreversible USP2 inhibitor (IC₅₀ = 24.6 μM) via covalent cysteine binding .
  • Mechanism : Broad-spectrum antimetabolite; incorporated into DNA/RNA to disrupt replication .
  • Clinical Relevance : Used for acute myeloid leukemia (AML) but lacks USP2 specificity .
Parameter This compound 6-Thioguanine (6TG)
Primary Target USP2a USP2 (non-selective)
IC₅₀ 9.7 μM 24.6 μM
Selectivity Moderate (13+ DUBs) Low (affects DNA/RNA synthesis)
Clinical Stage Preclinical Approved for AML

Research Findings and Challenges

  • This compound Advantages :
    • Works independently of p53 and AKT/GSK3β pathways, making it viable for p53-mutant cancers .
    • Synergizes with PD-L1 modulation in combinatorial therapies .
  • Limitations :
    • Low selectivity (targets multiple DUBs) .
    • Higher IC₅₀ compared to ML364, suggesting reduced potency .

Biological Activity

Lithocholic Acid Hydroxyamide (LCAHA) is a derivative of lithocholic acid (LCA), a secondary bile acid known for its significant role in lipid metabolism. Recent studies have highlighted this compound's potential as a therapeutic agent, particularly in cancer treatment, due to its ability to inhibit the deubiquitinase USP2a and destabilize cyclin D1, leading to cell cycle arrest.

This compound functions primarily through the inhibition of USP2a, a deubiquitinase that regulates the stability of cyclin D1, a critical protein for cell cycle progression. By inhibiting USP2a, this compound promotes the degradation of cyclin D1, resulting in G0/G1 phase arrest in various cancer cell lines, notably HCT116 colon cancer cells.

  • Cyclin D1 Degradation : The treatment with this compound has been shown to cause a dose-dependent decrease in cyclin D1 expression. In HCT116 cells, this compound treatment resulted in a significant reduction of cyclin D1 levels, which is crucial for the transition from G1 to S phase of the cell cycle. This effect was more pronounced in p53 wild-type cells compared to p53 knockout variants .
  • Cell Cycle Arrest : The compound induced G0/G1 arrest by inhibiting the transition of cells into the S phase. In studies, up to 56% of BrdU-positive cells remained in the S phase after treatment with 5 µM this compound, compared to controls treated with DMSO . This indicates that this compound effectively hinders cell proliferation by disrupting normal cell cycle dynamics.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

  • Growth Inhibition : this compound exhibited growth-inhibitory properties against HCT116 cells with an IC50 value around 5.8 µM . This suggests that relatively low concentrations can significantly affect cancer cell viability.
  • Clonogenic Assays : Clonogenic assays demonstrated that this compound significantly reduced the clonogenic potential of MCF-7 cells (cyclin D1-dependent), while having no effect on SAOS-2 cells (cyclin D1-negative), further supporting its mechanism of action through cyclin D1 modulation .

Data Table: Biological Activity Summary

Parameter Value
IC50 (HCT116 Cells) 5.8 µM
USP2a Inhibition IC50 9.7 µM (Ub-AMC Assay)
3.7 µM (Di-Ub Assay)
Effect on Cyclin D1 Decreased expression in treated cells
Cell Cycle Phase Arrest G0/G1 phase arrest

Case Study 1: HCT116 Colon Cancer Cells

In a controlled study involving HCT116 cells, treatment with varying concentrations of this compound resulted in a notable decrease in cyclin D1 levels and an increase in G0/G1 phase arrest. The study utilized BrdU incorporation assays to assess cell cycle progression and confirmed that this compound effectively inhibits the transition into S phase.

Case Study 2: MCF-7 Breast Cancer Cells

Another investigation focused on MCF-7 breast cancer cells demonstrated that this compound not only inhibited cell growth but also significantly impacted the clonogenic potential of these cells. The results indicated that cyclin D1 is essential for maintaining proliferative signals, and its degradation by this compound plays a crucial role in its anticancer effects .

Q & A

Basic Research Questions

Q. What is the primary mechanism by which LCAHA inhibits cancer cell proliferation?

this compound destabilizes Cyclin D1 by inhibiting the deubiquitinase USP2a, which normally prevents Cyclin D1 degradation by removing ubiquitin tags. This leads to G0/G1 cell cycle arrest, as demonstrated via western blotting, flow cytometry, and USP2a enzyme activity assays . Methodologically, researchers should validate this mechanism using:

  • USP2a enzymatic assays (e.g., Ub-AMC hydrolysis assays, IC50 = 9.7 μM) to confirm direct inhibition.
  • Cyclin D1 stability tests via cycloheximide chase experiments.
  • Rescue experiments using USP2a overexpression or Cyclin D1 stabilization mutants.

Q. Which experimental models are suitable for studying this compound's effects?

Preclinical models include:

  • Cancer cell lines with USP2a-dependent Cyclin D1 regulation (e.g., prostate, breast, and colon cancer lines).
  • Xenograft models to assess tumor growth inhibition in vivo.
  • siRNA-mediated USP2a knockdown systems to isolate this compound-specific effects from off-target pathways .

Q. How can researchers confirm this compound's specificity for USP2a over other deubiquitinases?

Use selectivity panels testing this compound against related deubiquitinases (e.g., USP7, USP30) in enzymatic assays. For example, this compound shows negligible inhibition of USP7 (IC50 >10 μM) compared to USP2a . Additionally, proteomic profiling (e.g., ubiquitome analysis) can identify off-target substrates.

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound efficacy across cell lines?

Contradictions may arise due to cell line-specific USP2a expression or compensatory pathways. Mitigate this by:

  • Quantifying baseline USP2a and Cyclin D1 levels via qPCR/western blotting.
  • Dose-response curves (e.g., 0–50 μM this compound) to assess potency thresholds.
  • Pathway enrichment analysis (RNA-seq/proteomics) to identify resistance mechanisms (e.g., upregulation of alternative cell cycle regulators) .

Q. What methodological strategies optimize this compound's cellular uptake and bioavailability in vitro?

  • Solubility testing : Use DMSO stocks (<0.1% final concentration) to avoid cytotoxicity.
  • Time-course experiments : Monitor Cyclin D1 degradation kinetics (e.g., 6–24 hr treatments).
  • Pharmacokinetic profiling : Measure intracellular this compound levels via LC-MS/MS to correlate concentration with biological effects .

Q. How can researchers validate USP2a as the critical target of this compound in vivo?

  • Genetic validation : Use USP2a-knockout mice or conditional knockout xenografts.
  • Pharmacodynamic markers : Track Cyclin D1 degradation and G0/G1 arrest in tumor biopsies.
  • Negative controls : Compare this compound effects in USP2a-deficient vs. wild-type models .

Q. What statistical approaches are recommended for analyzing this compound's dose-dependent effects?

  • Nonlinear regression models (e.g., log[inhibitor] vs. response curves) to calculate IC50 values.
  • ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., varying doses or cell lines).
  • Survival analysis (Kaplan-Meier curves) for in vivo efficacy studies .

Q. Methodological Considerations for Reproducibility

Q. How should researchers address variability in Cyclin D1 degradation assays?

  • Standardize cell synchronization : Use serum starvation or contact inhibition to synchronize cells in G0/G1 before treatment.
  • Include positive/negative controls : e.g., Proteasome inhibitors (MG-132) to confirm ubiquitin-mediated degradation.
  • Replicate experiments across independent labs to control for technical biases .

Q. What protocols ensure rigorous validation of USP2a inhibitors like this compound?

  • Triangulate evidence : Combine enzymatic assays, cellular target engagement (CETSA), and genetic rescue experiments.
  • Publish raw data : Share western blot densitometry, flow cytometry gating strategies, and assay plate layouts.
  • Adhere to PRISMA guidelines when conducting meta-analyses of this compound-related studies .

Q. Data Interpretation and Reporting

Q. How to contextualize this compound's IC50 values in enzyme vs. cellular assays?

Enzymatic IC50 (9.7 μM in Ub-AMC assays) may differ from cellular IC50 due to membrane permeability or off-target effects. Report both values and calculate selectivity indices (e.g., cellular IC50/enzymatic IC50) to assess translational relevance .

Q. What criteria determine whether this compound's effects are publication-ready?

  • Dose-dependent response : ≥3 concentrations tested.
  • Mechanistic depth : Link USP2a inhibition to Cyclin D1 degradation and cell cycle arrest.
  • Therapeutic relevance : Compare efficacy to standard-of-care agents (e.g., palbociclib) .

Q. Future Directions

Q. What advanced techniques could elucidate this compound's structure-activity relationship (SAR)?

  • Crystallography : Resolve USP2a-LCAHA binding interactions.
  • Alanine scanning mutagenesis : Identify critical USP2a residues for inhibitor binding.
  • In silico docking : Predict modifications to enhance potency/selectivity .

Properties

CAS No.

117094-40-3

Molecular Formula

C24H41NO3

Molecular Weight

391.596

IUPAC Name

Lithocholic acid hydroxyamide

InChI

InChI=1S/C24H41NO3/c1-15(4-9-22(27)25-28)19-7-8-20-18-6-5-16-14-17(26)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,26,28H,4-14H2,1-3H3,(H,25,27)/t15-,16?,17-,18+,19-,20+,21+,23+,24-/m1/s1

InChI Key

WZXAGWREMCSWMF-YPLGJCPNSA-N

SMILES

O[C@@H]1CC[C@]2(C)[C@@]3([H])CC[C@]4(C)[C@@H]([C@H](C)CCC(NO)=O)CC[C@@]4([H])[C@]3([H])CCC2C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LCAHA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LCAHA
Reactant of Route 2
Reactant of Route 2
LCAHA
Reactant of Route 3
Reactant of Route 3
LCAHA
Reactant of Route 4
LCAHA
Reactant of Route 5
LCAHA
Reactant of Route 6
LCAHA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.